Cyclokallidin

Description

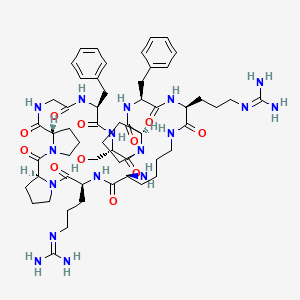

Structure

2D Structure

Properties

CAS No. |

75690-91-4 |

|---|---|

Molecular Formula |

C56H83N17O11 |

Molecular Weight |

1170.4 g/mol |

IUPAC Name |

2-[3-[(1S,7S,13S,16S,22S,25S,28S,35S,38S)-35-amino-13,25-dibenzyl-28-[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-2,8,11,14,17,23,26,29,36,39-decaoxo-3,9,12,15,18,24,27,30,37,40-decazatetracyclo[38.3.0.03,7.018,22]tritetracontan-38-yl]propyl]guanidine |

InChI |

InChI=1S/C56H83N17O11/c57-36-18-7-8-24-62-47(77)37(19-9-25-63-55(58)59)67-49(79)40(31-35-16-5-2-6-17-35)69-51(81)43-22-12-27-71(43)53(83)41(33-74)70-48(78)39(30-34-14-3-1-4-15-34)66-45(75)32-65-50(80)42-21-11-28-72(42)54(84)44-23-13-29-73(44)52(82)38(68-46(36)76)20-10-26-64-56(60)61/h1-6,14-17,36-44,74H,7-13,18-33,57H2,(H,62,77)(H,65,80)(H,66,75)(H,67,79)(H,68,76)(H,69,81)(H,70,78)(H4,58,59,63)(H4,60,61,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

InChI Key |

DKNFFRJVCYGULT-FSLKYBNLSA-N |

SMILES |

C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |

Isomeric SMILES |

C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@H](C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |

Canonical SMILES |

C1CCNC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(NC(=O)C(C1)N)CCCN=C(N)N)CC5=CC=CC=C5)CO)CC6=CC=CC=C6)CCCN=C(N)N |

Other CAS No. |

75690-91-4 |

Synonyms |

cyclokallidin epsilon-cyclokallidin |

Origin of Product |

United States |

Synthetic Methodologies for Cyclokallidin and Analogues

Advanced Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of peptide-based molecules like Cyclokallidin. In SPPS, the peptide chain is assembled step-by-step while one end is covalently attached to an insoluble polymeric support. bachem.comumich.edu This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. umich.eduatdbio.com

The synthesis of the linear precursor for this compound is frequently accomplished using the Fluorenylmethyloxycarbonyl (Fmoc) strategy. nih.govresearchgate.netresearchgate.net This approach involves the sequential addition of amino acids, where the α-amino group is temporarily protected by the base-labile Fmoc group. peptide.com

The typical synthetic cycle proceeds as follows:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.commdpi.com

Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, DIC) and then added to the deprotected N-terminus of the resin-bound peptide, forming a new peptide bond. mdpi.comthaiscience.info

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain. bachem.com

This cycle is repeated until the full linear sequence of the this compound precursor is assembled on the solid support. nih.govresearchgate.netnih.gov

To ensure the efficiency of the synthesis and the purity of the final product, real-time monitoring of the reactions on the solid support is crucial. This monitoring confirms the completion of both the deprotection and coupling steps.

UV-Vis Spectroscopy: The release of the Fmoc group during the deprotection step can be quantified by monitoring the UV absorbance of the fluorenyl chromophore in the piperidine solution, providing a real-time measure of the reaction's progress. iris-biotech.decsic.es

Colorimetric Tests: Qualitative tests are often used to detect the presence of free primary and secondary amines on the resin beads. The Kaiser test, which turns blue in the presence of primary amines, is used to confirm the completion of Fmoc deprotection (a positive test) and the subsequent coupling step (a negative test). iris-biotech.deekb.eg For secondary amines like proline, the chloranil (B122849) test may be used. csic.es The TNBS (2,4,6-trinitrobenzenesulfonic acid) test is another method where an orange color indicates incomplete coupling. iris-biotech.de

Refractive Index (RI) Monitoring: This process analytical tool (PAT) allows for the continuous, real-time monitoring of all SPPS steps, including coupling, deprotection, and washing. csic.esschmidt-haensch.com By measuring changes in the refractive index of the solution flowing through the reactor, the endpoint of each reaction can be accurately determined, helping to optimize the use of reagents and time. csic.esschmidt-haensch.com

The choice of solid support and protecting groups is critical for a successful synthesis. An orthogonal protection strategy is essential, allowing for the selective removal of different protecting groups without affecting others or the peptide's linkage to the resin. mdpi.com

Polymeric Supports: Resins like 2-chlorotrityl chloride (2-CTC) are often employed because they allow for the cleavage of the completed peptide under very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups. mdpi.commdpi.com Other supports, such as polystyrene-polyethylene glycol (PS-PEG) graft co-polymers, have also been utilized in the synthesis of bradykinin (B550075) analogues. ekb.eg

Protecting Groups: During Fmoc-based SPPS, the reactive side chains of trifunctional amino acids must be protected. These protecting groups are typically acid-labile (e.g., removed by trifluoroacetic acid, TFA) and remain intact during the piperidine-mediated Fmoc removal. For the amino acids in this compound (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), a common protection scheme is shown in the table below. The use of an orthogonal protecting group on the lysine (B10760008) side chain is particularly important, as this is the site for subsequent modification or cyclization in certain analogues. nih.govresearchgate.net

| Amino Acid | Side Chain Protecting Group | Cleavage Condition |

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Mtr (methoxytrimethyl phenyl sulfonyl) | Strong Acid (e.g., TFA) |

| Lysine (Lys) | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) |

| Serine (Ser) | tBu (tert-butyl) | Strong Acid (e.g., TFA) |

Solution-Phase Synthesis Strategies

While SPPS is dominant, this compound has also been synthesized using solution-phase peptide synthesis (LPPS). researchgate.net This classical approach involves synthesizing the peptide entirely in solution without an insoluble support. creative-peptides.comresearchgate.net The strategy can proceed either by stepwise addition of single amino acids or, more commonly, through the coupling of smaller, pre-synthesized peptide fragments. bachem.comcreative-peptides.com

A key advantage of LPPS is that intermediate peptide fragments can be isolated and purified at each stage, which can lead to a final product with very high purity. bachem.com However, the process is generally more labor-intensive and time-consuming than SPPS, and the solubility of the growing peptide chain can become a significant challenge as it elongates. bachem.comcreative-peptides.com

Chemoselective Cyclization Techniques

The final and most critical step in the synthesis of this compound is the intramolecular head-to-tail cyclization of the linear peptide precursor. This reaction must be performed under conditions that favor the formation of the desired monomeric cyclic product over intermolecular reactions that would lead to dimers or polymers.

A widely reported and effective method for the cyclization of the linear precursor of this compound is the use of diphenyl-phosphorazide (DPPA). nih.govresearchgate.netresearchgate.net This reagent serves as an efficient coupling agent for forming the amide bond between the N-terminal amino group and the C-terminal carboxyl group of the linear peptide. nih.govresearchgate.netresearchgate.net

The process typically involves:

Cleavage of the fully protected linear peptide from the solid-phase resin.

Simultaneous or subsequent removal of the terminal N-α-amino (e.g., Fmoc) and C-terminal carboxyl protecting groups to expose the two reactive ends.

The cyclization reaction is then carried out in a dilute solution to promote the intramolecular reaction, with DPPA used to activate the C-terminal carboxyl group for nucleophilic attack by the N-terminal amino group. nih.govresearchgate.net

This chemoselective technique has been successfully used to prepare both this compound (cyclo-Lys-bradykinin) and related cyclic kinin analogues. nih.govresearchgate.net

DCC and N-Hydroxysuccinimide Cyclization Protocols

A prevalent method for the cyclization of the linear kallidin (B13266) precursor involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with N-hydroxysuccinimide (NHS). researchgate.net This protocol is designed to activate the C-terminal carboxylic acid of the linear peptide, facilitating an intramolecular reaction with the N-terminal amino group to form the cyclic peptide backbone.

In the synthesis of cyclo-ε-kallidin (CK), a linear precursor is often synthesized with a C-terminal glycine (B1666218) residue. researchgate.net This strategic inclusion helps to minimize the occurrence of side reactions during the critical cyclization step. researchgate.net The cyclization is typically carried out in a solvent such as dimethylformamide (DMF), where the linear peptide is treated with DCC and NHS. researchgate.netrsc.org The NHS ester intermediate that is formed is more stable than the O-acylisourea intermediate from DCC alone and is less susceptible to racemization, leading to a higher yield of the desired cyclized product. Following the reaction, the resulting mixture, which includes the protected cyclopeptide and dicyclohexylurea (DCU) byproduct, is subjected to preparative chromatography for purification. researchgate.net

Table 1: Key Reagents and Conditions for DCC/NHS Cyclization of this compound Precursors

| Component | Function | Typical Conditions | Reference |

| Linear Peptide Precursor | The open-chain molecule to be cyclized. | Often with a C-terminal Glycine to reduce side reactions. | researchgate.net |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide coupling agent that activates the C-terminus. | Used in solution, often with NHS. | researchgate.netrsc.org |

| N-Hydroxysuccinimide (NHS) | Additive to form an active ester, reducing racemization and side reactions. | Used in conjunction with DCC. | researchgate.netrsc.org |

| Dimethylformamide (DMF) | Aprotic polar solvent for the cyclization reaction. | Reaction medium. | researchgate.net |

Pentafluorophenyl Esters Procedure for Ring Closure

The use of pentafluorophenyl (PFP) esters represents another effective strategy for the synthesis of this compound and related cyclopeptides. researchgate.net PFP esters are highly reactive "active esters" that are valuable in peptide synthesis due to their efficiency in forming amide bonds and their reduced susceptibility to spontaneous hydrolysis compared to other active esters. wikipedia.orgrsc.org This method involves activating the C-terminal carboxyl group of the linear peptide as a PFP ester, which then readily reacts with the N-terminal amine to close the ring. wikipedia.orgadelinechemicals.comfluorine1.ru

This procedure has been successfully employed to synthesize cyclopeptides containing the complete bradykinin sequence. researchgate.net The stability and reactivity of PFP esters make them suitable for achieving cyclization under relatively mild conditions, which is crucial for preserving the integrity of complex peptide structures. wikipedia.orgnih.gov

Direct Connection of Terminal Amino Acid Residues

In one of the most straightforward approaches to cyclization, the terminal amino and carboxyl groups of the linear peptide precursor are directly linked. researchgate.net This head-to-tail cyclization is the fundamental step in forming the basic cyclic structure of compounds like this compound. The success of this direct connection relies heavily on the efficiency of the coupling reagents and reaction conditions chosen. Methods like the use of pentafluorophenyl esters are particularly well-suited for this purpose, facilitating a clean and efficient intramolecular amide bond formation. researchgate.net

Incorporation of ω-Aminododecanoic Acid Residues for Modified Cyclic Structures

To create modified cyclic structures with potentially altered pharmacological properties, flexible spacers can be incorporated into the peptide backbone. One such spacer is ω-aminododecanoic acid, a 12-carbon amino acid. researchgate.netnih.gov In the synthesis of bradykinin analogues, cyclization has been achieved by bridging the terminal amino acids of the linear peptide not directly, but via one or two ω-aminododecanoic acid residues. researchgate.net This incorporation expands the ring size and introduces a non-peptidic element, which can influence the conformational flexibility and biological activity of the resulting analogue. researchgate.net The biosynthesis of ω-aminododecanoic acid itself is a subject of research as a monomer for bioplastics like Nylon 12. nih.govmdpi.comnih.gov

Post-Synthetic Derivatization and Purification Strategies

Following the successful cyclization of the peptide, several post-synthetic steps are necessary to remove protecting groups and, in some cases, to attach other biologically relevant molecules. These steps are critical for obtaining the final, active compound in a pure form.

Selective Deprotection Methodologies (e.g., Hydrogenation, Acid Treatment)

During synthesis, the side chains of reactive amino acids (such as lysine) are protected to prevent unwanted side reactions. uchicago.edu The removal of these protecting groups must be accomplished without damaging the cyclic peptide backbone or other sensitive functional groups. uchicago.edursc.org

Hydrogenation: This is a common method for removing certain types of protecting groups, such as the benzyloxycarbonyl (Z) group. researchgate.net The protected cyclopeptide is subjected to catalytic hydrogenation, typically using a palladium catalyst, which cleaves the protecting group to yield the free amine on the lysine side chain. researchgate.net This method is generally mild and effective. researchgate.net

Acid Treatment: Acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, are removed by treatment with a strong acid like trifluoroacetic acid (TFA). nih.govresearchgate.net This is a standard final deprotection step in solid-phase peptide synthesis and is also used in solution-phase chemistry to deblock protected peptides after cyclization and purification. nih.gov

Table 2: Common Deprotection Strategies in this compound Synthesis

| Methodology | Target Protecting Group(s) | Description | Reference |

| Catalytic Hydrogenation | Benzyloxycarbonyl (Z), Benzyl esters | Cleavage of protecting groups by hydrogen gas and a metal catalyst (e.g., Palladium). | researchgate.net |

| Acidolysis (Acid Treatment) | tert-Butoxycarbonyl (Boc), tert-Butyl (tBu) ethers | Use of strong acids like Trifluoroacetic Acid (TFA) to remove acid-sensitive groups. | nih.govresearchgate.net |

Side-Chain Acylation with Biologically Relevant Sequences (e.g., Vespulakinin 1)

After the selective deprotection of a specific functional group on the this compound scaffold, such as the ε-amino group of the lysine residue, further derivatization can be performed. nih.gov A notable example is the acylation of the deprotected lysine side chain with another peptide sequence. researchgate.netnih.gov

This has been demonstrated by acylating cyclo-kallidin with the N-terminal sequence of Vespulakinin 1, a vasoactive glycopeptide. researchgate.netnih.gov This process involves coupling the free amine of cyclo-kallidin with the activated carboxyl group of the Vespulakinin 1 fragment. nih.gov The resulting complex molecule, Nε-(1-8 VSK 1)-cyclo-Nα-kallidin, combines the structural features of both peptides. researchgate.netnih.gov Following this acylation, a final deprotection step, typically using acid treatment, is required to remove any remaining protecting groups from the newly added peptide chain. nih.gov The final product is then purified using methods like semi-preparative High-Performance Liquid Chromatography (HPLC). nih.gov

Regioselective Diglycosylation of Cyclic Analogues

The introduction of carbohydrate moieties to peptide backbones, or glycosylation, can significantly influence the properties of the resulting glycopeptide. In the context of cyclic analogues of this compound, regioselective diglycosylation is a crucial step for creating structurally defined molecules. This process involves the controlled attachment of two sugar units to specific amino acid residues within the cyclic peptide framework.

Strategies for achieving regioselectivity often rely on the use of orthogonal protecting groups on the amino acid side chains that are targeted for glycosylation. This allows for the selective deprotection and subsequent glycosylation of one site, followed by the deprotection and glycosylation of a second distinct site. nih.gov The choice of glycosyl donors, activating agents, and reaction conditions are all critical parameters that must be optimized to ensure high yields and the desired stereochemistry of the glycosidic linkages. windows.net For instance, enzymatic approaches, utilizing specific glycosyltransferases, can offer high regioselectivity and stereoselectivity, providing an alternative to purely chemical methods. nih.gov

The successful regioselective diglycosylation yields cyclic glycopeptide analogues with precise structures, which is essential for studying the impact of glycosylation on the conformation and biological activity of this compound.

High-Efficiency Preparative Chromatography and Semi-Preparative HPLC

Following chemical synthesis, the crude peptide product is a heterogeneous mixture containing the target molecule along with various impurities such as truncated sequences, deletion sequences, and products with incomplete deprotection. creative-proteomics.comjpt.com Therefore, robust purification techniques are paramount to isolate this compound and its analogues to a high degree of purity.

High-Efficiency Preparative Chromatography is employed for the large-scale purification of these synthetic peptides. gilson.comhta-it.com This technique utilizes columns with larger diameters to handle significant quantities of crude material. hta-it.com The separation is typically based on reversed-phase chromatography, where the peptide mixture is passed through a column packed with a nonpolar stationary phase and eluted with a gradient of increasing organic solvent, such as acetonitrile, in an aqueous mobile phase. nih.gov The efficiency of the separation is dependent on factors like column chemistry, particle size of the stationary phase, and the optimization of the elution gradient. waters.com

Semi-Preparative High-Performance Liquid Chromatography (HPLC) serves as a crucial tool for purifying smaller quantities of peptides, often in the milligram range, for research and analytical purposes. dlsu.edu.phpeptide.comthermofisher.com It bridges the gap between analytical HPLC, which is used for purity assessment, and large-scale preparative chromatography. hta-it.com Semi-preparative HPLC systems are designed to handle higher flow rates and larger sample volumes than analytical systems, allowing for the isolation of sufficient material for comprehensive characterization. gilson.comdlsu.edu.ph The fractions corresponding to the desired peptide peak are collected, and the purity is subsequently verified by analytical HPLC. dlsu.edu.ph The use of reversed-phase columns, such as C18, is common for the purification of cyclic peptides like this compound. nih.govpeptide.comresearchgate.net

Comprehensive Analytical Characterization of Synthetic Peptides

To ensure the identity, purity, and structural integrity of synthetically produced this compound and its analogues, a suite of rigorous analytical techniques is employed. These methods provide a comprehensive profile of the peptide, confirming that it meets the required quality standards for subsequent studies.

Amino Acid Compositional Analysis

Amino acid analysis (AAA) is a fundamental technique used to verify the amino acid composition of a synthetic peptide. nih.govnih.govresearchgate.net The process involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at elevated temperatures. nih.govnih.gov The resulting amino acid mixture is then separated, identified, and quantified using ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) or by pre-column derivatization followed by reversed-phase HPLC. nih.govnih.govresearchgate.net

The experimentally determined molar ratios of the amino acids are compared to the theoretical composition based on the intended sequence of this compound. tamu.edu This analysis confirms the presence of the correct amino acids in the correct proportions. However, it is important to note that certain amino acids, such as tryptophan and cysteine, can be degraded during acid hydrolysis, and asparagine and glutamine are deamidated to their corresponding acids. nih.govnih.govresearchgate.net

Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analytical reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. creative-proteomics.comjpt.com This method separates the target peptide from impurities based on their hydrophobicity. waters.com The sample is injected onto a column with a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the components. almacgroup.com The eluting peptides are detected by their absorbance in the ultraviolet (UV) range, typically at 210-230 nm, where the peptide bond absorbs. creative-proteomics.comalmacgroup.com

The purity is determined by integrating the area of the main peak corresponding to the correct peptide and expressing it as a percentage of the total area of all peaks in the chromatogram. creative-proteomics.com A high-resolution separation is crucial to resolve closely eluting impurities, which may include deletion sequences, truncated sequences, or isomers. jpt.comalmacgroup.com The development of a suitable HPLC method often involves a systematic approach to optimize parameters such as the column type, mobile phase composition, and gradient profile. waters.com

Advanced Mass Spectrometry Techniques (e.g., FAB-MS, API-MS, MALDI-TOF)

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing precise molecular weight information and structural details. ucl.ac.uk

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was one of the pioneering soft ionization techniques for analyzing peptides. nih.govrsc.org In FAB-MS, the peptide sample, mixed with a liquid matrix like glycerol, is bombarded with a high-energy beam of atoms, leading to the desorption and ionization of intact peptide molecules. rsc.org This allows for the accurate determination of the molecular weight of the synthetic peptide. nih.gov FAB-MS can also be coupled with tandem mass spectrometry (MS/MS) to obtain sequence information and identify structural modifications. nih.govnih.gov

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) , which includes techniques like Electrospray Ionization (ESI), is widely used in conjunction with liquid chromatography (LC-MS). lcms.czresearchgate.net API methods are particularly well-suited for analyzing polar and large molecules like peptides directly from solution. researchgate.net ESI-MS generates multiply charged ions, which allows for the analysis of high molecular weight peptides on mass spectrometers with a limited mass-to-charge (m/z) range. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another powerful soft ionization technique for peptide analysis. rsc.orgnih.gov The peptide is co-crystallized with a UV-absorbing matrix, and a pulsed laser beam is used to desorb and ionize the analyte. rsc.org MALDI-TOF is known for its high sensitivity and tolerance to complex mixtures. rsc.org Post-source decay (PSD) in MALDI-TOF instruments can be used to induce fragmentation and obtain sequence information, which is particularly valuable for characterizing cyclic peptides. nih.govmdpi.comresearchgate.net

These advanced mass spectrometry techniques, often used in combination, provide a high level of confidence in the identity and structural integrity of synthetic this compound and its analogues. creative-proteomics.comresearchgate.net

Advanced Structural Analysis and Conformational Studies

Experimental Elucidation of Cyclokallidin Conformation

Experimental methods provide direct insight into the average conformational states of this compound in solution. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining secondary structure elements and the precise spatial arrangement of atoms.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. wikipedia.orgnih.gov This technique is particularly sensitive to the secondary structure of peptides and proteins. wikipedia.org

Conformational studies on this compound and its analogues have utilized CD measurements to characterize their structural features in different solvent environments, such as water, 95% trifluoroethanol (TFE), and 8 M guanidinium (B1211019) chloride. researchgate.netresearchgate.net Trifluoroethanol is known to promote the formation of secondary structures like helices and turns in peptides. The CD spectra of cyclic kinin analogues, including this compound, have been shown to resemble that of the parent compound, bradykinin (B550075), suggesting a degree of similarity in their secondary structures. researchgate.net However, the constrained cyclic structure often leads to more defined and stable conformations. Unexpectedly, some model peptides designed to adopt β-turns exhibited class C (helix-like) CD spectra, indicating complexity in directly correlating CD signals with specific turn types without complementary data. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of molecules in solution. For peptides like this compound, multidimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to measure interproton distances, which serve as constraints for structure calculation.

Studies on the closely related head-to-tail cyclic analogue of bradykinin in dimethyl sulfoxide (B87167) (DMSO) revealed the presence of three stable conformers that differ in the conformation of their X-Pro peptide bonds. researchgate.net These conformers were fully assigned, and their distinct interproton distances were derived from NOESY spectra. researchgate.net Similar NMR investigations on other bradykinin analogues have indicated relatively flexible structures that nonetheless feature defined structural elements, such as N-terminal turns. researchgate.net These findings suggest that the solution structure of this compound is not a single rigid entity but likely exists as an equilibrium of multiple stable conformations.

Table 1: NMR-Derived Conformational Features of a Cyclic Kinin Analogue in DMSO

| Feature | Observation | Implication for this compound |

| Number of Conformers | Three distinct sets of resonances detected and assigned. researchgate.net | Suggests this compound likely exists in multiple stable conformations in solution. |

| Structural Differences | Conformers differ primarily in the cis/trans isomerization of X-Pro bonds. researchgate.net | The Proline residues in this compound are key determinants of its conformational landscape. |

| Data for Modeling | Three sets of interproton distances were derived from NOESY spectra. researchgate.net | Provides essential experimental constraints for accurate computational modeling. |

Turn structures, particularly β-turns, are critical secondary structure motifs in peptides that facilitate the folding of the peptide backbone. In cyclic peptides like this compound, turns are essential for accommodating the cyclic constraint. The presence of β-turns is often suggested by proton NMR (¹H-NMR) data, specifically through nuclear Overhauser effect (NOE) measurements between specific protons. researchgate.net

For model peptides related to bradykinin, positive ¹H-¹H NOEs between protons such as Hα(Pro)/NH(Ser) have been detected, providing direct evidence for the predominance of a β-turn conformation in solution. researchgate.net Investigations into bradykinin analogues have identified conformers featuring different turn types, including type I and type II β-turns, as well as inverse γ-turns. researchgate.net The C-terminal conformation, often dictated by a turn, is considered a determining factor for biological activity. researchgate.net The study of constrained cyclic analogues serves as a valuable model for understanding turn formation in peptides. researchgate.net

Computational Structural Modeling and Dynamics

Computational methods complement experimental data by providing a dynamic and energetic view of a molecule's conformational possibilities. Molecular mechanics and molecular dynamics simulations are instrumental in exploring the conformational energy landscape and simulating the behavior of this compound over time.

Molecular Mechanics (MM) calculations use classical mechanics to model the potential energy surface of a molecule. researchgate.net By calculating the energy associated with different conformations, it is possible to identify low-energy, stable structures. This method is used to perform global conformational searches to find all low-energy conformations for molecules with multiple variable torsion angles. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular motion by solving Newton's laws of motion for a system of atoms and molecules. 3ds.comnih.gov This technique allows researchers to visualize drug-target interactions, predict the stability of molecular conformations, and evaluate how atomic-level changes impact behavior. 3ds.com

In the context of cyclic kinins, MD simulations have been integrated with NMR data to generate and refine 3D structural models. researchgate.net NOE-restrained distance geometry calculations followed by MD simulations are used to produce structures that are consistent with experimental observations. researchgate.net This combined approach led to the characterization of a quasi-cyclic 3D structure with two turns for a bradykinin antagonist, providing a pharmacophore model. researchgate.net For this compound, MD simulations would be crucial for understanding the dynamic transitions between its different stable conformers, the flexibility of its backbone loops, and the solvent interactions that influence its conformational preferences. mdpi.comnih.gov

Table 2: Computational Approaches for this compound Structural Analysis

| Technique | Application | Key Insights for this compound |

| Molecular Mechanics (MM) | Global conformational searches and energy landscape mapping. researchgate.net | Identifies energetically favorable conformations and the relative stability of different turn types. |

| Molecular Dynamics (MD) | Simulating atomic motion over time to observe conformational dynamics. 3ds.comnih.gov | Reveals the flexibility of the peptide backbone, transitions between conformers, and the influence of the solvent environment. mdpi.com |

| Integrated NMR/MD | Using experimental NMR distance restraints to guide MD simulations. researchgate.net | Produces a highly accurate and dynamic 3D structural model that is validated by experimental data. |

Simulated Annealing Protocols for Conformational Sampling

While specific, published simulated annealing (SA) protocols exclusively for this compound are not detailed in available literature, the conformational sampling of cyclic peptides of this nature is a well-established application of this computational technique. nih.govbiorxiv.org Simulated annealing is a powerful metaheuristic method used to find the global minimum of an energy function, which, in molecular modeling, corresponds to the most stable three-dimensional conformation of a molecule. researchgate.net For a flexible molecule like a cyclic peptide, which possesses a vast and complex conformational landscape, SA is invaluable for exploring this space efficiently. nih.govnih.gov

The primary goal of applying SA to this compound is to overcome the exponentially growing conformational space and identify stable, low-energy backbone structures. biorxiv.orgresearchgate.net The process is analogous to annealing in metallurgy, where controlled cooling allows a material to reach a highly ordered, low-energy crystalline state. researchgate.net

A typical SA protocol for a cyclic peptide like this compound involves the following steps:

Initialization : An initial, often random, conformation of the cyclic peptide is generated. The system is assigned a high initial "temperature."

Iterative Perturbation : At each step, a random change is made to the molecule's geometry, typically by altering the backbone's dihedral (torsion) angles within the allowed Ramachandran space. nih.gov

Energy Calculation : The potential energy of the new conformation is calculated using a molecular mechanics force field.

Acceptance Criterion : The new conformation is always accepted if its energy is lower than the previous state. If the energy is higher, it may still be accepted based on the Boltzmann probability factor, exp(-ΔE/kT), where ΔE is the energy difference, k is the Boltzmann constant, and T is the current temperature. This crucial feature allows the simulation to escape local energy minima.

Cooling Schedule : The temperature parameter is gradually lowered according to a defined schedule. As the temperature decreases, the probability of accepting higher-energy states diminishes, forcing the structure to settle into a deep energy well. researchgate.net

This process is often integrated with other computational methods, such as Monte Carlo algorithms or molecular dynamics (MD) simulations, to enhance sampling. nih.govresearchgate.net For instance, a common approach is to perform MD simulations where nuclear Overhauser effect (NOE) distance constraints, determined experimentally via NMR, are used to guide the simulation toward conformations consistent with physical data. researchgate.net

Below is an interactive data table illustrating a representative simulated annealing schedule that could be applied to a cyclic decapeptide like this compound.

Table 1: Representative Simulated Annealing Protocol for a Cyclic Peptide

| Stage | Initial Temperature (K) | Final Temperature (K) | Number of Steps | Move Acceptance Criteria |

|---|---|---|---|---|

| High-Temperature Search | 1000 | 500 | 50,000 | High probability of accepting uphill moves |

| Intermediate Cooling | 500 | 200 | 100,000 | Decreasing probability for uphill moves |

| Slow Cooling | 200 | 50 | 150,000 | Low probability for uphill moves |

| Final Minimization | 50 | 0 | 50,000 | Primarily downhill moves accepted |

Three-Dimensional Structural Determinants and Their Significance

The biological activity of this compound is governed by its three-dimensional structure. The key structural features, or determinants, dictate how the molecule interacts with its biological target, the bradykinin B2 receptor, and its stability in biological systems. These determinants are best understood through comparison with its linear parent, kallidin (B13266), and other bradykinin analogues. bibliotekanauki.plnih.gov

The Cyclic Backbone: The most significant structural determinant is the cyclic nature of the peptide backbone. vulcanchem.com Unlike the highly flexible linear kallidin, the cyclization in this compound introduces significant conformational rigidity. nih.govvulcanchem.com This has two major consequences:

Metabolic Stability : The constrained structure and lack of free N- and C-termini make this compound highly resistant to degradation by peptidases. This results in a significantly longer biological half-life and duration of action compared to linear bradykinin or kallidin. dokumen.pubpageplace.de

Receptor Affinity Trade-off : While providing stability, the rigid structure represents a trade-off. Cryo-EM studies of the B2 receptor bound to linear kallidin and bradykinin reveal that the ligands adopt a specific "S-shaped" conformation to fit into the binding pocket. nih.gov The cyclic structure of this compound pre-organizes the peptide into a conformation intended to mimic this bioactive state. However, this fixed conformation may not be the perfect fit, often leading to reduced binding affinity and lower potency compared to its linear counterpart. vulcanchem.com

Key Amino Acid Side Chains: The specific arrangement of amino acid side chains, presented on the cyclic scaffold, is critical for receptor recognition and activation.

Arginine Residues : The two positively charged arginine residues (at positions 2 and 10 in the parent sequence) are known to form critical polar interactions and hydrogen bonds with acidic residues (glutamates or aspartic acids) in the B2 receptor binding pocket. nih.gov The spatial orientation of these side chains, fixed by the cyclic backbone, is a primary determinant of binding.

Aromatic/Hydrophobic Core : The phenylalanine residues provide a hydrophobic core that is essential for activity. Studies on analogues where phenylalanine is substituted have shown a significant impact on receptor affinity and functional potency. vulcanchem.comresearchgate.net

Table 2: Key Structural Determinants of this compound and Their Significance

| Structural Determinant | Description | Significance |

|---|---|---|

| Cyclic Backbone | Head-to-tail linkage of the peptide chain. | Confers high metabolic stability and prolonged duration of action; pre-organizes the peptide into a bioactive-like conformation, but can reduce binding affinity. vulcanchem.comdokumen.pub |

| Arginine Side Chains | Positively charged guanidinium groups. | Essential for forming salt bridges and hydrogen bonds with the B2 receptor, anchoring the ligand in the binding pocket. nih.gov |

| Proline-Induced Turns | Rigid pyrrolidine (B122466) rings restrict backbone flexibility. | Induce and stabilize β-turn secondary structures, which are critical components of the receptor-bound conformation. researchgate.net |

| Hydrophobic Core | Phenylalanine side chains create a nonpolar region. | Participates in crucial hydrophobic interactions within the receptor, contributing significantly to binding affinity. nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Cyclokallidin and Its Analogues

Stereochemical and Topographical Influence of Cyclization on Kinin Activity

The transition from a linear to a cyclic peptide backbone, as seen in the creation of Cyclokallidin (cyclo-Lys-bradykinin) from its linear counterpart kallidin (B13266), imposes significant conformational constraints. vulcanchem.comnih.govresearchgate.net This cyclization enhances resistance to enzymatic degradation but often results in a reduced potency compared to the linear form. vulcanchem.comnih.govresearchgate.net For instance, this compound exhibits a lower affinity for the B₂ receptor than linear kallidin. vulcanchem.com

Preliminary pharmacological studies have shown that cyclic kinin analogues like cyclo-bradykinin and this compound are considerably less potent than bradykinin (B550075). nih.govresearchgate.net Despite this, they retain specific bradykinin-like activities, which supports the hypothesis that a key pharmacophore exists in the central region of the bradykinin molecule. nih.govresearchgate.net The rank order of potency for producing pain responses has been observed as bradykinin being much greater than σ-cyclo-(Lys1-Gly6)-BK, which is equipotent to this compound. nih.govscispace.com

The stereochemistry and topography introduced by cyclization play a crucial role in orienting the amino acid side chains for receptor interaction. The reduced flexibility of the cyclic structure can lead to a conformation that is not optimal for high-affinity binding, explaining the observed decrease in potency. vulcanchem.com However, the retained activity suggests that the cyclic structure can still present the necessary pharmacophoric elements to the receptor, albeit less efficiently than the more flexible linear peptide.

Impact of Cyclic Scaffold Size on Bioactivity Profiles

The size of the cyclic scaffold in bradykinin analogues has a demonstrable impact on their biological activity. Studies comparing head-to-tail cyclic analogues with varying numbers of backbone atoms have shown that scaffold size is a key determinant of potency.

For example, cyclo-Gly-Ile-Ile-Gly-bradykinin, which has a 39-atom backbone, and cyclo-Lys-bradykinin (this compound), with a 30-atom backbone, are roughly equipotent when tested for relaxation of isolated rat duodenum. researchgate.net In contrast, cyclo-des-Arg-bradykinin shows a potency that is at least three orders of magnitude lower. researchgate.net

Interestingly, increasing the ring size by incorporating additional basic residues can enhance activity. Cyclo-Lys-Lys-bradykinin, with a 33-atom backbone, is about ten times less potent than bradykinin but approximately ten times more potent than other cyclokinins like this compound. researchgate.net This makes cyclo-Lys-Lys-bradykinin one of the most potent end-to-end cyclic analogues identified to date. researchgate.net These findings underscore that the size of the cyclic scaffold, in conjunction with the nature of the constituent amino acids, is a critical factor in modulating the bioactivity of these analogues.

Systematic Amino Acid Residue Substitution Analyses

Modulation of Activity by the Central Aromatic Moiety (e.g., Phenylalanine, Tryptophan, Tyrosine)

The aromatic residues in the central part of the kallidin sequence are crucial for its biological activity. In this compound, substituting the phenylalanine at position 6 with other aromatic amino acids like tryptophan (Trp) or tyrosine (Tyr) significantly affects receptor affinity and functional potency.

The resulting analogues, cyclo-Trp⁶-kallidin and cyclo-Tyr⁶-kallidin, have been evaluated in rat duodenum relaxation assays, which have demonstrated the impact of these substitutions. vulcanchem.com While specific EC₅₀ values for these particular cyclo-analogues are not detailed in the provided search results, the principle that modifications to this central aromatic moiety alter the pharmacological profile is clearly established. For instance, in other bradykinin analogues, a [Trp5] substitution in cyclo-Lys-Lys-BK resulted in an inactive compound in rat duodenum relaxation assays. researchgate.net

Effects of N-Benzylglycine Incorporations on Potency

The incorporation of N-benzylglycine (BzlGly), an achiral isomer of phenylalanine, into the bradykinin sequence has been shown to modulate the potency of both linear and cyclic analogues. sci-hub.senih.gov In linear Thr⁶-bradykinin (Thr⁶-BK) analogues, substituting Phe at position 5 with BzlGly leads to a complete loss of activity. sci-hub.se

| Compound | Activity/Potency Relative to Reference |

|---|---|

| Linear [BzlGly⁵,Thr⁶]-BK | Complete loss of activity sci-hub.se |

| Cyclo [BzlGly⁵,Thr⁶]-BK | Potency of the same order of magnitude as cyclo-BK and cyclo Thr⁶-BK sci-hub.senih.gov |

| Cyclo [BzlGly⁸,Thr⁶]-BK | Nearly inactive sci-hub.senih.gov |

| Cyclo [BzlGly⁵,⁸,Thr⁶]-BK | Nearly inactive sci-hub.senih.gov |

Role of Basic Residues in Head-to-Tail Cyclic Analogues

The basic residues in head-to-tail cyclic bradykinin analogues play a significant role in their potency. A study of linear and cyclic bradykinin analogues, including Lys-Lys-BK, Nle-Lys-BK, and Lys-Nle-BK, demonstrated that all tested kinins, with the exception of a Trp-containing analogue, induce relaxation in the isolated rat duodenum with EC₅₀ values in the picomolar range. researchgate.net

The most potent linear analogue, Lys-Nle-BK, was found to be approximately 40 times more active than bradykinin. researchgate.net Among the cyclic analogues, cyclo-Nle-Lys-BK was the most potent, being about 6 times more active than bradykinin. researchgate.net These results underscore the importance of the number and positioning of basic residues within the cyclic structure for achieving high biological activity. The enhanced potency of cyclo-Nle-Lys-BK compared to other cyclic analogues highlights the favorable contribution of this specific arrangement of basic residues to receptor interaction. researchgate.net

| Compound | Relative Potency to Bradykinin |

|---|---|

| Lys-Nle-BK | ~40 times more active researchgate.net |

| Cyclo-Nle-Lys-BK | ~6 times more active researchgate.net |

| Cyclo-Lys-Lys-[Trp⁵]BK | Inactive researchgate.net |

Structure-Activity Landscape of Threonine Substitutions (e.g., Thr6-bradykinin Analogues)

The substitution of serine at position 6 with threonine (Thr) is a common modification found in bradykinin-related peptides from amphibian skin and has been explored in synthetic analogues. mdpi.commdpi.com This substitution to create Thr⁶-bradykinin (T6-BK) is associated with an enhanced effect of contracting rat ileum while having an equivalent potency to relax the rat tail artery when compared to bradykinin. mdpi.com

The incorporation of Thr⁶ has been a key modification in the study of cyclic analogues. As discussed previously, the conformational and biological effects of further substitutions, such as with N-benzylglycine, have been investigated in the context of a cyclo Thr⁶-BK scaffold. researchgate.netsci-hub.senih.gov The finding that cyclo [BzlGly⁵,Thr⁶]-BK retains significant potency suggests that the Thr⁶ modification is compatible with cyclization and further substitutions at other positions, providing a valuable template for the design of novel kinin analogues. sci-hub.senih.gov

Consequences of C-Terminal Glycine (B1666218) Residue Modification

The modification of the C-terminal glycine residue in bradykinin (BK) analogues, including cyclic variants, has been a subject of investigation. In the synthesis of some cyclic kinin analogues, the C-terminal glycine is a key component in the cyclization process. For instance, in the creation of cyclo-Gly-Ile-Ile-Gly-bradykinin, a 39-backbone atom cyclokinin, the glycine residue is integral to the cyclic structure. nih.gov

Furthermore, modifications at the C-terminus have been explored to enhance the stability of linear peptides. For example, in the tumour-targeting peptide A20FMDV2, the incorporation of a C-terminal D-Threonine (d-Thr) alongside an N-terminal D-Asparagine (d-Asn) resulted in peptide variants with improved relative activity in vitro and increased resistance to degradation in human plasma. nih.gov This suggests that modifications at the C-terminal, including alterations to the glycine residue or its replacement, can have significant implications for the stability and activity of peptides.

Identification and Validation of Common Pharmacophore Fragments

The concept of a pharmacophore, which represents the key molecular features necessary for biological activity, is central to understanding the action of this compound and its analogues. patsnap.comdovepress.com Preliminary pharmacological experiments with cyclic kinin analogues, though they are often less potent than their linear counterparts like bradykinin, have revealed that they retain specific bradykinin-like actions. researchgate.netnih.gov This observation supports the hypothesis that a crucial pharmacophore resides in the central part of the bradykinin molecule. researchgate.netnih.gov

The development of potent bradykinin B2 receptor antagonists has involved stripping down known quinoline-based antagonists to their shared core motif, which was identified as the minimum pharmacophore. researchgate.net This approach of identifying minimal pharmacophoric elements is a key strategy in fragment-based drug design. nih.gov For bradykinin B2 antagonists, these pharmacophores often include a constrained peptide backbone, which can be achieved through the incorporation of bulky, non-natural amino acids. remedypublications.com

Fragment-based approaches are increasingly used to design novel inhibitors. nih.govcam.ac.uk This involves identifying fragments that match the requirements of a specific pharmacophore. For example, a 2-aminopyridine (B139424) group was selected as a basic fragment to interact with the target, while a pyrrolidino fragment was used to mimic the α-amino group of other inhibitors. nih.gov This strategy, termed "fragment hopping," allows for the creation of diverse small molecules that mimic the biological function of peptides. nih.gov The identification of single pharmacophore fragments is considered advantageous as it can increase the synthetic capabilities for fragment growth in the subsequent hit follow-up stages. enamine.net

Conformational Requirements and Their Correlation with Pharmacological Action

The three-dimensional shape, or conformation, of a molecule like this compound is critical to its biological function. taylorandfrancis.com The interaction between a ligand (agonist) and its receptor is a prerequisite for a biological response, and this interaction is heavily dependent on the conformation of both molecules. oatext.commsdmanuals.com

The potency of an agonist, which is a measure of the concentration required to produce a given effect, is directly related to its ability to induce an active conformation in its receptor. oatext.comguidetopharmacology.org For bradykinin (BK) antagonists, the presence of turn structures in different parts of the molecule is considered a requirement for their activity. researchgate.net The binding of an agonist to a regulatory site on a receptor can induce conformational changes that modulate the probability of the receptor being in an active state. oatext.com

Cyclic analogues of peptides are often synthesized to have a more constrained conformation, which can provide insights into the bioactive conformation required for receptor binding and activation. researchgate.net Studies on cyclic analogues of substance P and neurokinin B have shown that different orientations of the common C-terminal tripeptide may be responsible for selectivity towards different receptor subtypes. pnas.org The potency of an agonist can be enhanced through modifications that favor a bioactive conformation, such as cyclization. nih.gov For example, the potency of some agonists was improved by cyclization through a diaminopropionic acid linker. nih.gov

The number of receptors present in a cell can also influence the observed potency of an agonist. nih.gov In some systems, agonists have been shown to be more potent when the receptor is expressed at higher levels. nih.gov

The duration of a drug's effect can be influenced by the stability of the drug-receptor complex, often referred to as the residence time. msdmanuals.com A longer residence time can lead to a prolonged pharmacological effect. msdmanuals.com The conformation of a peptide can significantly impact its stability and, consequently, its duration of action.

Cyclic peptides, due to their constrained conformation, are generally more resistant to enzymatic degradation compared to their linear counterparts. nih.gov This enhanced stability can lead to a prolonged biological duration. For instance, cyclization of kallidin to form this compound enhances its conformational rigidity and resistance to enzymatic degradation. vulcanchem.com Several bradykinin and kallidin cycloanalogues have been shown to exhibit a prolonged hypotensive activity in vivo. researchgate.net

The unique structural features of cyclotides, which are head-to-tail cyclized proteins stabilized by a cystine knot, make them exceptionally stable to chemical, thermal, and biological degradation. nih.gov This inherent stability, a result of their rigid conformation, makes them promising frameworks for designing peptide-based therapeutics with extended biological activity. nih.gov

Comparative Bioactivity Analysis of Cyclic Versus Linear Kinin Analogues

A significant body of research has focused on comparing the biological activity of cyclic kinin analogues to their linear precursors. researchgate.netnih.gov A general observation is that cyclic kinin analogues are often less potent than their linear counterparts. researchgate.netresearchgate.netnih.gov For example, preliminary pharmacological experiments have shown that cyclic kinin analogues are considerably less potent than bradykinin. researchgate.netnih.gov Similarly, cyclic wasp kinins were found to be 50–100 times less potent than their linear analogues. researchgate.net

However, despite their lower potency, cyclic analogues often exhibit specific bradykinin-like actions, which has been crucial in supporting the hypothesis of a central pharmacophore in the kinin molecule. researchgate.netnih.gov

The size of the cyclic ring can also influence bioactivity. Studies on head-to-tail cyclic bradykinin analogues with varying ring sizes have shown that increasing the number of backbone atoms can initially increase potency, followed by a decrease. nih.gov For instance, cyclo-Lys-Lys-bradykinin, with 33 backbone atoms, was found to be about 10 times more potent than cyclo-Lys-bradykinin (30 backbone atoms) and cyclo-Gly-Ile-Ile-Gly-bradykinin (39 backbone atoms). nih.gov Conversely, a reduction in the number of atoms from 27 to 24 led to a dramatic decrease in potency. nih.gov

In some cases, linear analogues have demonstrated higher potency than both bradykinin and their own cyclic counterparts. For example, the linear analogue Lys-Nle-BK was found to be about 40 times more active than bradykinin, while its cyclic version, cyclo-Nle-Lys-BK, was only about 6 times more active. researchgate.net

The following table provides a comparative look at the bioactivity of some linear and cyclic kinin analogues.

| Compound | Type | Relative Potency (Compared to Bradykinin) | Reference |

| Lys-Nle-BK | Linear | ~40 times more active | researchgate.net |

| cyclo-Nle-Lys-BK | Cyclic | ~6 times more active | researchgate.net |

| cyclo-Lys-Lys-bradykinin | Cyclic | 0.1 times the activity | nih.gov |

| cyclo-Lys-bradykinin | Cyclic | ~0.01 times the activity | nih.gov |

| cyclo-Gly-Ile-Ile-Gly-bradykinin | Cyclic | ~0.01 times the activity | nih.gov |

| cyclo-des Arg-bradykinin | Cyclic | At least 1000 times less potent | nih.gov |

Theoretical and Computational Investigations

Empirical Energy Function Calculations for Conformational Stability

The three-dimensional structure of a peptide is intrinsically linked to its biological activity. For cyclic peptides like Cyclokallidin, computational methods using empirical energy functions are vital for exploring the vast conformational space to identify stable, low-energy structures. taltech.ee These calculations model the molecule as a collection of atoms connected by bonds, where the potential energy is a function of variables such as bond lengths, bond angles, and dihedral angles. taltech.eecore.ac.uk

Conformational energy calculations performed for cyclo-epsilon-kallidin, a cyclic analog of kallidin (B13266), have been instrumental in understanding its structure-activity relationship. nih.gov These theoretical calculations involve systematically altering key dihedral angles to map the potential energy surface and identify energy minima, which correspond to stable conformers. auremn.org.br Studies have shown that while the related molecule cyclobradykinin (B14137909) lacks low-energy structures that are spatially equivalent to the "biologically active" conformations of bradykinin (B550075), this compound possesses conformations that are similar to those implicated in bradykinin's binding to both B1 and B2 type receptors. nih.gov This suggests that the cyclization in this compound successfully preserves a conformation that is favorable for receptor interaction.

The process typically involves two main steps: generating a candidate 3D geometry and then calculating the energy of that conformer to find the most stable, lowest-energy state through geometry optimization. taltech.eegoogle.com

Table 1: Key Findings from Conformational Energy Calculations for this compound

| Computational Finding | Implication for Biological Activity | Reference |

|---|---|---|

| Identification of low-energy conformations. | The most stable 3D shapes of the molecule are predicted. | taltech.eeauremn.org.br |

| Presence of conformations similar to "biologically active" bradykinin. | Suggests the cyclic structure maintains a shape necessary for receptor binding. | nih.gov |

| Absence of equivalent low-energy structures in the related cyclobradykinin. | Highlights the specific conformational advantages of the this compound structure. | nih.gov |

Correlative Methods and Algorithmic Approaches in Peptide Design

The design of novel peptides with specific therapeutic properties is a significant challenge due to the vast sequence and conformational possibilities. plos.org Correlative and algorithmic approaches, particularly for cyclic peptides, have become essential tools in rational drug design. nih.gov These computational strategies aim to screen large virtual libraries of peptides to identify candidates with desired characteristics, such as high stability and binding affinity. nih.gov

Modern approaches to computational peptide design can be broadly categorized into physics-based methods and machine learning-driven methods. plos.org Physics-based methods, implemented in software packages like Rosetta, utilize energy functions to evaluate and optimize peptide structures. plos.org Algorithmic strategies often involve generating diverse combinatorial virtual libraries and then using screening protocols to identify promising candidates. nih.gov More advanced techniques include the use of evolutionary algorithms and machine learning to navigate the extensive structural libraries more efficiently. nih.gov

These computational methods are particularly well-suited for constrained molecules like cyclic peptides, whose defined shape facilitates virtual screening. nih.gov By correlating sequence and structural features with biological activity, these algorithms can guide the design of new molecules, like this compound analogs, with improved properties.

Molecular Modeling of Receptor Binding Mechanisms and Recognition Sites Flexibility

Understanding how this compound interacts with its target, the bradykinin B2 receptor (B2R), is crucial for explaining its biological effects. Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, provide atomic-level insights into these interactions. core.ac.ukfrontierspartnerships.org The B2R is a G protein-coupled receptor (GPCR) that plays a key role in vasodilation, inflammation, and pain. nih.govbiorxiv.org

Cryo-electron microscopy (cryo-EM) structures of the human B2R in complex with its endogenous ligands, bradykinin and kallidin, reveal that the peptides adopt an S-shaped binding pose within the receptor's orthosteric pocket. nih.gov The N- and C-termini of the peptides are stabilized by electrostatic interactions, while the central part of the peptide forms hydrogen bonds with the receptor. nih.gov

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior and stability of the ligand-receptor complex. frontierspartnerships.orgmdpi.com These simulations can reveal the flexibility of the receptor's recognition site and how it accommodates the ligand. nih.gov For instance, MD simulations have been used to refine homology models of the B2R embedded in a lipid bilayer, providing a more accurate representation of the receptor for docking studies. core.ac.uk Such studies are critical for understanding how ligands like this compound induce or block the conformational changes required for receptor activation. nih.gov

Development and Refinement of Pharmacophore Models for Kinin Receptors

Pharmacophore modeling is a cornerstone of modern drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. wjgnet.com For kinin receptors, particularly the B2R, pharmacophore models have been developed to guide the discovery of new antagonists. core.ac.uknih.gov

These models are typically built using either ligand-based methods, which rely on a set of known active compounds, or receptor-based methods, which use the 3D structure of the receptor's binding site. wjgnet.com A pharmacophore for B2R antagonists typically includes key features such as positively charged moieties, hydrogen bond acceptors and donors, and aromatic/lipophilic centers. sbgg.org.br

For example, a 3D pharmacophore derived from a study of diverse non-peptide B2R antagonists was successfully used as a query in a virtual screening campaign to identify novel antagonist candidates. core.ac.uk Combining molecular modeling of the human B2 receptor with site-directed mutagenesis has further helped to define the specific interactions that anchor antagonists to the receptor, such as the role of specific amino acid residues (e.g., I110, Y295) in binding. nih.gov The refinement of these models, often aided by molecular dynamics simulations, leads to a higher accuracy and predictive power, facilitating the design of more potent and selective B2R modulators. researchgate.net

Table 2: Common Features in a Bradykinin B2 Receptor Pharmacophore Model

| Pharmacophore Feature | Description | Role in Binding | Reference |

|---|---|---|---|

| Positive Charge Moiety | A region with a positive electrostatic potential. | Interacts with negatively charged residues in the receptor pocket. | sbgg.org.br |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Forms key hydrogen bonds with donor residues in the receptor. | sbgg.org.br |

| Hydrogen Bond Donor/Acceptor | A group capable of both donating and accepting a hydrogen bond. | Provides versatile hydrogen bonding capabilities. | sbgg.org.br |

| Aromatic/Lipophilic Center | A non-polar, often aromatic, region. | Engages in hydrophobic or pi-stacking interactions with aromatic residues in the receptor. | sbgg.org.brresearchgate.net |

Pharmacological Characterization in Experimental Models

Kinin Receptor Subtype Interaction Studies (B1 vs. B2)

Cyclokallidin, a cyclic analogue of kallidin (B13266), has been a subject of pharmacological studies to determine its interaction with the two main subtypes of kinin receptors: B1 and B2. nih.gov The B2 receptor is widely and constitutively expressed in various mammalian tissues, mediating the primary effects of kinins like bradykinin (B550075) and kallidin. nih.gov In contrast, the B1 receptor is typically absent in normal tissues but can be induced by inflammatory mediators such as cytokines during tissue injury and inflammation. nih.govnih.gov Understanding how this compound interacts with these receptor subtypes is crucial for elucidating its pharmacological profile.

Detailed Assessment of Agonistic Properties

Experimental studies have demonstrated that this compound possesses agonistic properties at kinin receptors, though its potency and effects vary depending on the physiological response being measured. In rat paw models, this compound was found to be more potent than bradykinin (BK) in inducing edema and increasing local blood flow. nih.gov

However, its activity related to pain and nociception is significantly lower than that of bradykinin. In studies on the human blister base, a model for pain responses, this compound showed very weak activity. nih.gov The rank order of potency for inducing a pain response was determined to be Bradykinin >>> σ-cyclo-kallidin. nih.gov This discrepancy suggests that the kinin receptors mediating permeability and blood flow may differ from those involved in nociception. nih.gov

| Compound | Effect on Edema & Blood Flow (Rat Paw) nih.gov | Effect on Nociceptive Pressure Threshold (Rat Paw) nih.gov | Effect on Pain Response (Human Blister Base) nih.gov |

|---|---|---|---|

| Bradykinin (BK) | Potent | Reduces Threshold (Induces Hyperalgesia) | High Potency |

| This compound (σ-cyclo-KD) | More Potent than BK | No Effect at Doses Tested | Much Lower Potency than BK |

Characterization of Antagonistic Effects

Current research characterizes this compound primarily as a kinin receptor agonist. Studies comparing its effects to bradykinin focus on its ability to induce physiological responses such as edema and changes in blood flow, which are characteristic of agonist activity. nih.gov The available scientific literature does not provide evidence of this compound exerting antagonistic effects at either B1 or B2 kinin receptors.

Investigation of Potentiation by Bradykinin Potentiating Peptides (e.g., BPP5a)

Bradykinin Potentiating Peptides (BPPs) are a class of peptides, originally discovered in snake venoms, that enhance the effects of bradykinin. expasy.orgnih.gov Their primary mechanism of action involves the inhibition of the angiotensin-converting enzyme (ACE), also known as kininase II, which is responsible for the degradation of bradykinin. expasy.orgresearchgate.net By inhibiting this enzyme, BPPs increase the local concentration and prolong the half-life of bradykinin, thereby potentiating its biological activities, such as vasodilation. nih.gov While the potentiation of bradykinin by BPPs like BPP5a is well-documented, specific experimental studies investigating the potentiation of this compound by these peptides are not detailed in the available literature.

Future Research Directions and Unexplored Avenues

Rational Design and Synthesis of Novel Cyclokallidin Analogues with Enhanced Specificity

The foundational challenge in this compound research is to overcome its diminished affinity for the bradykinin (B550075) B₂ receptor while preserving its advantageous stability. Future efforts in rational design and synthesis should be directed toward systematically modifying its structure to enhance receptor engagement.

Detailed Research Findings: this compound is a cyclized form of the linear peptide kallidin (B13266) (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). vulcanchem.com Its synthesis has been achieved through solid-phase peptide synthesis of the linear precursor, followed by a cyclization step, for instance, using the diphenyl-phosphorazide method. nih.govresearchgate.net Pharmacological studies have confirmed that while linear kallidin is a potent agonist of the B₂ receptor, this compound's activity is significantly attenuated. vulcanchem.comnih.gov However, its cyclic nature grants it a longer duration of action, a highly desirable trait for therapeutic peptides. nih.gov Early research into analogues has already shown that substituting amino acids, such as replacing phenylalanine at position 6 with tryptophan or tyrosine, can modulate its biological activity, confirming that the molecule is amenable to potency optimization. vulcanchem.com

Future Directions: Future synthetic strategies should focus on a multi-pronged approach to create novel analogues with superior properties.

Systematic Amino Acid Substitution: Building on preliminary findings, a comprehensive substitution of each amino acid in the this compound ring with both natural and non-natural amino acids could identify residues critical for receptor binding versus those essential for structural stability.

Modification of the Cyclization Bridge: The current head-to-tail cyclization imposes specific conformational constraints. vulcanchem.com Exploring alternative cyclization strategies, such as side-chain-to-side-chain or side-chain-to-terminus linkages, could generate novel topologies with more favorable receptor-binding orientations.

Pharmacophore-Guided Design: Research suggests the pharmacophore of kinins may reside in the central portion of the molecule. nih.gov Analogues could be designed to stabilize this core region in a "bioactive" conformation, potentially increasing potency. This could involve introducing conformation-locking elements like lactam bridges or stereochemically constrained amino acids.

Enhanced Specificity: Studies on related cyclic kinins have shown a dissociation of effects, for instance, inducing vascular permeability and blood flow changes without causing pain. nih.gov A key goal would be to design this compound analogues that are not only potent but also functionally selective, activating only a subset of the B₂ receptor's downstream effects to achieve a more targeted therapeutic outcome.

Advanced Computational Design of Cyclopeptidomimetics and Non-Peptidic Modulators

Computational chemistry offers powerful tools to accelerate the discovery process, moving beyond empirical synthesis to in-silico design. For this compound, these methods can help decipher the structural basis of its interaction with the B₂ receptor and guide the design of new chemical entities with improved drug-like properties.

Future Directions:

Molecular Dynamics and Docking: High-resolution molecular dynamics simulations of this compound in complex with a model of the human B₂ receptor can elucidate the specific atomic interactions—or lack thereof—that result in its low potency. Understanding its binding pose can reveal why cyclization hinders high-affinity binding and provide a roadmap for structural modifications.

Design of Cyclopeptidomimetics: this compound serves as an excellent template for creating cyclopeptidomimetics. These are compounds that mimic the peptide's three-dimensional structure required for biological activity but replace parts of the peptide backbone with more stable, non-peptidic chemical scaffolds. This approach aims to improve pharmacokinetic properties, such as oral bioavailability, which are typically poor for pure peptides.

Virtual Screening for Non-Peptidic Modulators: The binding model of this compound can be used to generate a pharmacophore hypothesis. This computational model can then be used to screen large virtual libraries of small, non-peptidic molecules to identify novel compounds that are structurally unrelated to this compound but can theoretically bind to the same site on the B₂ receptor. This strategy could lead to the discovery of entirely new classes of orally active B₂ receptor modulators.

Comprehensive Elucidation of Intracellular Signaling Pathways Mediated by this compound

The bradykinin B₂ receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to phospholipase C activation and a rise in intracellular calcium. mdpi.comnih.gov However, GPCRs are now understood to be capable of activating multiple signaling cascades, and different ligands can stabilize distinct receptor conformations, leading to "biased agonism" or "functional selectivity."

Detailed Research Findings: The B₂ receptor is known to mediate its effects by activating a cascade of intracellular events. nih.gov The canonical pathway involves the components listed in the table below. Intriguingly, some cyclic kinin analogues have been observed to elicit only a subset of the responses typical of bradykinin; for example, sigma-cyclo-kallidin induces edema but not hyperalgesia (pain). nih.gov This suggests that the cyclic structure may inherently bias the receptor towards specific signaling outputs. The prolonged hypotensive effect of this compound also suggests a signaling pattern distinct from the transient action of linear kinins. nih.gov

Future Directions: The central unexplored question is whether this compound is a biased agonist. Future research must dissect its signaling signature in detail.

Pathway Profiling: Using cell-based assays, researchers should compare the signaling profile of this compound to that of linear kallidin and bradykinin. This would involve quantifying the activation of various pathways, including Gαq (via inositol (B14025) phosphate (B84403) accumulation), Gαi (via cAMP inhibition), β-arrestin recruitment, and the phosphorylation of downstream kinases like ERK/MAPK.

Identifying the Structural Basis of Bias: If this compound or its future analogues are found to be biased agonists, further studies combining site-directed mutagenesis of the B₂ receptor with computational modeling will be needed to understand how the ligand's structure stabilizes a receptor conformation that preferentially engages one signaling partner over another.

Linking Signaling to Physiology: A crucial step will be to correlate specific signaling pathways with the distinct physiological effects of this compound, such as its prolonged vasodilation versus its weak myotropic activity. nih.gov This could pave the way for designing highly specific drugs that, for example, promote beneficial vasodilation without triggering pro-inflammatory or pain pathways.

| Component | Role in the Pathway | Primary Consequence of Activation |

|---|---|---|

| Bradykinin B₂ Receptor | G-Protein Coupled Receptor (GPCR) on the cell surface that binds the ligand. | Conformational change and activation of G-proteins. |

| Gαq/11 Protein | Heterotrimeric G-protein that is activated by the receptor. | Activation of Phospholipase C (PLC). |

| Phospholipase C (PLC) | Membrane-associated enzyme. | Cleavage of PIP₂ into IP₃ and DAG. |

| Inositol Trisphosphate (IP₃) | Soluble second messenger. | Binds to IP₃ receptors on the endoplasmic reticulum, causing release of stored Ca²⁺. |

| Diacylglycerol (DAG) | Membrane-bound second messenger. | Activation of Protein Kinase C (PKC). |

| Intracellular Calcium (Ca²⁺) | Ubiquitous second messenger. | Modulation of numerous cellular enzymes and proteins, leading to physiological responses. |

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

The Kallikrein-Kinin System does not operate in isolation. It is a key node in a complex network of physiological processes, with significant cross-talk with the coagulation, complement, and renin-angiotensin systems. uni-duesseldorf.de A reductionist focus on a single receptor is insufficient to predict the full biological impact of a novel modulator. Systems-level approaches are therefore essential.

Future Directions:

Systems Biology Modeling: Mechanistic models of the KKS and its interconnected pathways are being developed. Future research should incorporate the specific kinetic parameters of this compound and its improved analogues (e.g., receptor affinity, resistance to degradation) into these models. This can simulate their effects on the entire system, predicting how a long-acting B₂ agonist might influence coagulation or complement activation, providing a more holistic understanding of its potential effects.

Network Pharmacology Analysis: This approach uses bioinformatics and network analysis to map the interactions of a drug across a wide range of biological targets. By analyzing the predicted interaction network of this compound analogues, researchers can anticipate potential off-target effects, uncover unexpected therapeutic applications, and understand the molecular basis for phenomena like its species-specificity. nih.gov

Translational 'Omics' Studies: In relevant preclinical models, the administration of novel this compound analogues should be followed by multi-omics analysis (e.g., proteomics, metabolomics) of tissues and plasma. This will provide an unbiased, system-wide view of the biological perturbations caused by the compound, validating the predictions from computational models and potentially uncovering entirely new mechanisms of action.

| Compound | EC₅₀ (M) in Rat Duodenum Assay | Receptor Target | Reference |

|---|---|---|---|

| Kallidin (linear) | 3 x 10⁻¹⁰ | B₂ | vulcanchem.com |

| This compound | 1 x 10⁻⁸ | B₂ | vulcanchem.com |

| Cyclo-Trp⁶-kallidin | 1 x 10⁻⁶ | B₂ | vulcanchem.com |

| Cyclo-Tyr⁶-kallidin | 3 x 10⁻⁷ | B₂ | vulcanchem.com |

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for Cyclokallidin?

- Methodological Answer : To ensure reproducibility, begin with a systematic literature review to identify existing protocols and gaps . Optimize critical parameters (e.g., reaction temperature, solvent systems, catalysts) using factorial design experiments . Validate purity and yield via HPLC and mass spectrometry, and document batch-to-batch variability . Include detailed experimental conditions (e.g., inert atmosphere requirements, purification steps) in supplementary materials to enable replication .

Q. How should researchers approach the spectroscopic characterization of this compound to ensure structural accuracy?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Assign all proton/carbon signals with 2D experiments (COSY, HSQC) and compare to computational predictions (DFT) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular formula and isotope patterns .

- IR/Raman : Cross-validate functional groups with spectral libraries .

Purity must exceed 95% (HPLC) to avoid misinterpretation .